molecular formula C21H26BrN5O B3311966 2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 946281-05-6

2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B3311966
CAS No.: 946281-05-6
M. Wt: 444.4 g/mol
InChI Key: BSARVYXEXHGDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at three positions:

  • Position 2: A piperazine moiety linked to a 3-bromobenzoyl group.
  • Position 4: A methyl group.
  • Position 6: A piperidine ring.

The bromine atom on the benzoyl group enhances lipophilicity and may influence target binding through halogen bonding. The piperidine and piperazine groups contribute to solubility and conformational flexibility, critical for interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

(3-bromophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN5O/c1-16-14-19(25-8-3-2-4-9-25)24-21(23-16)27-12-10-26(11-13-27)20(28)17-6-5-7-18(22)15-17/h5-7,14-15H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSARVYXEXHGDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Modifications

The following table summarizes structural analogs and their modifications compared to the target compound:

Compound Name Substituent at Position 2 Position 4 Substituent at Position 6 Key Structural Differences Reference
2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine 3-Bromobenzoyl-piperazine Methyl Piperidine Reference compound N/A
2-[4-(3-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 3-Chlorobenzoyl-piperazine Methyl Pyrrolidine Halogen (Cl vs. Br), 6-membered vs. 5-membered ring
2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 5-Bromo-2-ethoxybenzenesulfonyl-piperazine Methyl Pyrrolidine Sulfonyl vs. benzoyl, ethoxy group
Halogen Substitution (Br vs. Cl)
  • The bromine atom in the target compound may enhance binding affinity compared to the chlorine analog due to stronger halogen bonding and increased molecular weight (Br: 80 vs. Cl: 35 g/mol). This difference could improve target engagement in kinase or receptor binding pockets .
  • Chlorine analogs (e.g., ) are often explored for reduced metabolic instability, as bromine can undergo debromination in vivo .
Piperidine vs. Pyrrolidine at Position 6
  • Piperidine (6-membered ring) : Offers greater conformational flexibility and basicity (pKa ~11) compared to pyrrolidine (5-membered ring, pKa ~9). This may enhance solubility in acidic environments and influence pharmacokinetics .
Benzoyl vs. Sulfonyl Groups at Position 2
  • Benzoyl : Provides a planar aromatic structure, favoring π-π stacking interactions with hydrophobic residues in target proteins.
  • Sulfonyl : Introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Case Studies from Related Scaffolds

Thieno[3,2-d]pyrimidine Derivatives ()

While structurally distinct, analogs like GDC-0941 () highlight the importance of substituents such as morpholino and methanesulfonyl-piperazine in achieving potency (IC50 < 10 nM for PI3Kα) and oral bioavailability. These findings suggest that the piperazine linker in the target compound could be further optimized with sulfonyl or morpholino groups for enhanced activity .

Dopamine Receptor Antagonists ()

Compounds with piperazinyl-benzoyl motifs (e.g., S 18126) demonstrate selectivity for dopamine D4 receptors. This implies that the target compound’s benzoyl-piperazine group may confer similar selectivity for specific receptor subtypes, though in vivo validation is required .

Biological Activity

The compound 2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27BrN6OC_{21}H_{27}BrN_6O with a molecular weight of approximately 459.4 g/mol. Its structure features a pyrimidine core substituted with piperazine and bromobenzoyl groups, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC21H27BrN6OC_{21}H_{27}BrN_6O
Molecular Weight459.4 g/mol
IUPAC Name(3-bromophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
InChI KeyIAANIUFRRCYUBO-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activities. For instance, derivatives containing piperazine moieties have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of Na+/K(+)-ATPase and Ras oncogene activity in glioma cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival.
  • Receptor Modulation : It is suggested that the compound interacts with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest, leading to reduced tumor growth.

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • A study demonstrated that thiazole derivatives, which share structural similarities with the target compound, inhibited cancer cell lines significantly more than standard treatments .
  • Another research effort focused on pyrimidine derivatives, revealing their capacity as GPR119 agonists and their role in antitumor activity .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer:

  • Reagent Selection : Use bases (e.g., K₂CO₃) for deprotonation and coupling agents (e.g., DCC) to facilitate reactions between less reactive intermediates .
  • Solvent Choice : Polar aprotic solvents like DMF or THF enhance reaction efficiency by stabilizing transition states .
  • Temperature Control : Gradual heating (e.g., 0°C to reflux) minimizes side reactions and improves yield .
  • Catalysts : Transition metal catalysts (e.g., Pd for cross-coupling) may accelerate specific steps, though evidence for this compound is limited .

Table 1 : Synthesis Optimization Parameters

ParameterExample ValuesPurposeReference
BasesK₂CO₃, NaHDeprotonation
Coupling AgentsDCC, EDCIAmide bond formation
SolventsDMF, THFReaction medium
Temperature Range0°C to 80°CYield optimization

Q. Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D crystal structure and confirms substituent positions (e.g., bromobenzoyl orientation) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., piperazine N-H signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 459.4 for [M+H]⁺) .
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Q. How should researchers determine optimal storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromobenzoyl group .
  • Solubility Testing : Pre-dissolve in DMSO for long-term stability, avoiding aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Methodological Answer:

  • Core Modifications : Systematically replace the 3-bromobenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess impact on target binding .
  • Piperazine/Piperidine Variants : Compare activity of piperazine vs. homopiperazine or piperidine vs. pyrrolidine analogs .
  • Bioassay Design : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer cell lines) to quantify potency changes .

Table 2 : Example SAR Modifications

Modification SiteExample SubstituentsBiological ImpactReference
3-BromobenzoylCl, CF₃, OCH₃Alters hydrophobic interactions
Piperazine RingHomopiperazineModifies conformational flexibility
Pyrimidine C4 MethylEthyl, HAffects steric hindrance

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Control for Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent concentrations .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Meta-Analysis : Use statistical tools to aggregate data from multiple studies, adjusting for variables like purity (≥95% vs. <90%) .

Q. What mechanistic approaches elucidate interactions with enzymatic targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values for kinase targets) .
  • X-ray Co-Crystallography : Maps binding modes (e.g., hydrogen bonding with catalytic lysine residues) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How can computational modeling guide synthetic modifications?

Methodological Answer:

  • Molecular Docking : Predict binding poses using software like AutoDock Vina; prioritize modifications with improved docking scores .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational adaptability .
  • QSAR Models : Develop quantitative models correlating substituent properties (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.